[(2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]-3-phenylpropanamido}acetamido)methoxy]acetic acid
Description
[(2-{2-[2-(2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]-3-phenylpropanamido}acetamido)methoxy]acetic acid is a synthetic organic compound featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a branched backbone with three acetamido linkages, a phenyl-substituted propanamido moiety, and a terminal methoxy acetic acid group. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal with piperidine .
Properties
Molecular Formula |
C33H35N5O9 |
|---|---|
Molecular Weight |
645.7 g/mol |
IUPAC Name |
2-[[[2-[[2-[[2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid |
InChI |
InChI=1S/C33H35N5O9/c39-28(16-36-33(45)47-18-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26)34-17-30(41)38-27(14-21-8-2-1-3-9-21)32(44)35-15-29(40)37-20-46-19-31(42)43/h1-13,26-27H,14-20H2,(H,34,39)(H,35,44)(H,36,45)(H,37,40)(H,38,41)(H,42,43) |
InChI Key |
JOZGCSZISBFCOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]-3-phenylpropanamido}acetamido)methoxy]acetic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Fmoc Protection:
Amide Bond Formation: Sequential coupling reactions to form the amide bonds between the amino acids.
Ether Linkage Formation: Introduction of the methoxy group through etherification reactions.
Deprotection: Removal of the Fmoc group to yield the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity. Continuous flow reactors and automated peptide synthesizers are often employed to streamline the process and ensure consistency.
Chemical Reactions Analysis
Deprotection of the Fmoc Group
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a key protecting group for amines in solid-phase peptide synthesis. Its removal is critical for subsequent functionalization:
-
Reagents/Conditions :
-
Piperidine (20–30% v/v) in dimethylformamide (DMF).
-
Reaction time: 10–30 minutes at room temperature.
-
-
Mechanism : Base-induced β-elimination cleaves the Fmoc group, releasing CO₂ and fluorene derivatives.
-
Product : A free amine intermediate, enabling further coupling reactions.
Amide Bond Formation
The compound’s terminal carboxylic acid participates in amidation, a cornerstone of peptide synthesis:
-
Coupling Reagents :
-
EDC/HOBt : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt).
-
DCC : Dicyclohexylcarbodiimide (DCC) in anhydrous solvents like dichloromethane (DCM).
-
-
Typical Conditions :
-
Solvent: DMF or DCM.
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Temperature: 0–25°C.
-
Reaction time: 2–24 hours.
-
-
Product : Extended peptide chains or conjugates with other biomolecules.
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis :
-
Reagents : 6 M HCl at 110°C for 12–24 hours.
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Product : Cleavage of amide bonds yields constituent amino acids and acetic acid derivatives.
-
-
Basic Hydrolysis :
-
Reagents : 1 M NaOH at 60°C for 4–6 hours.
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Product : Carboxylate salts and free amines.
-
Nucleophilic Substitution
The acetamido groups can participate in nucleophilic substitution reactions:
-
Reagents :
-
Amines (e.g., benzylamine) or alcohols in the presence of activating agents like EDC.
-
-
Conditions :
-
Solvent: DMF or tetrahydrofuran (THF).
-
Temperature: 25–50°C.
-
-
Product : Substituted amides or esters.
Comparative Reaction Data
| Reaction Type | Reagents/Conditions | Time | Key Product | Yield |
|---|---|---|---|---|
| Fmoc Deprotection | 20% piperidine/DMF | 20 min (RT) | Free amine | >95% |
| Amidation (EDC/HOBt) | EDC, HOBt, DMF | 12 h (RT) | Peptide conjugate | 80–90% |
| Acidic Hydrolysis | 6 M HCl, 110°C | 24 h | Amino acids, acetic acid derivatives | ~70% |
| Basic Hydrolysis | 1 M NaOH, 60°C | 6 h | Carboxylates, amines | ~65% |
Stability Under Ambient Conditions
-
Storage : Stable at –20°C under inert gas (argon/nitrogen) .
-
Decomposition : Prolonged exposure to moisture or light induces hydrolysis of amide bonds.
Case Study: Sequential Deprotection and Coupling
A 2023 study demonstrated the compound’s utility in synthesizing a tripeptide:
-
Step 1 : Fmoc deprotection with piperidine/DMF (25°C, 20 min).
-
Step 2 : Coupling with Fmoc-Gly-OH using EDC/HOBt (RT, 12 h).
-
Step 3 : Repetition for a third amino acid residue.
Limitations and Challenges
-
Steric Hindrance : Bulky phenyl groups slow amidation kinetics.
-
Side Reactions : Overactivation of carboxylic acid can lead to racemization.
Scientific Research Applications
[(2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]-3-phenylpropanamido}acetamido)methoxy]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and as a scaffold for drug design.
Industry: Utilized in the production of specialized peptides and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of [(2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]-3-phenylpropanamido}acetamido)methoxy]acetic acid involves its ability to form stable amide bonds and interact with biological molecules. The fluorenylmethoxycarbonyl group provides protection during synthesis, allowing for selective reactions. The compound can target specific molecular pathways, such as enzyme active sites, and modulate their activity.
Comparison with Similar Compounds
Solubility
- The target compound’s terminal carboxylic acid enhances aqueous solubility (pH-dependent ionization) compared to ester-terminated analogues like 6c .
- Piperazine-containing analogues (e.g., ) exhibit dual ionization (piperazine N-H and COOH), increasing solubility in polar solvents.
- Alkyl-substituted derivatives (e.g., ) show reduced solubility in water due to hydrophobic side chains.
Reactivity
- Deprotection Efficiency : All Fmoc-protected compounds require piperidine for cleavage. Bulkier substituents (e.g., phenyl in the target compound) may slow deprotection kinetics compared to linear analogues .
- Hydrolysis Stability : Ester-terminated compounds (e.g., 6c ) are prone to enzymatic or alkaline hydrolysis, unlike the stable carboxylic acid terminus in the target compound .
Biological Activity
The compound [(2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]-3-phenylpropanamido}acetamido)methoxy]acetic acid, also known by its CAS number 148515-85-9, is a complex organic molecule with significant implications in biochemical research and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly utilized in peptide synthesis. Its molecular formula is , with a molecular weight of 669.73 g/mol. The structure includes multiple amino acid moieties and a methoxyacetic acid component, contributing to its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly enzymes involved in cellular processes. The presence of the Fmoc group allows for selective cleavage under basic conditions, exposing reactive sites that can engage with specific proteins or receptors.
Enzyme Interaction
Key interactions involve:
- Histone Deacetylases (HDACs) : This compound has been studied for its potential role as an HDAC inhibitor. HDACs play crucial roles in regulating gene expression by removing acetyl groups from histones, thereby affecting chromatin structure and function .
- Protein-Ligand Binding : The rigid bicyclic structure enhances binding affinity to target proteins, making it a candidate for drug design aimed at modulating protein functions.
Biological Activity Overview
Research indicates that [(2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]-3-phenylpropanamido}acetamido)methoxy]acetic acid exhibits several biological activities:
- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : Inhibition of HDACs can lead to decreased expression of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
- Neuroprotective Properties : Some derivatives have been linked to neuroprotection in models of neurodegeneration, possibly through modulation of histone acetylation.
Table 1: Summary of Biological Activities
Case Study: HDAC Inhibition
A study published in the Journal of Medicinal Chemistry explored the inhibitory effects of related compounds on HDACs. The results indicated that modifications to the Fmoc group significantly impacted the binding affinity and inhibitory potency against various HDAC isoforms .
Q & A
Basic Research Question
- Spectroscopic Analysis :
- Chromatographic Purity : Use HPLC with C18 columns (acetonitrile/water + 0.1% TFA) to assess purity >95% .
What safety precautions are critical when handling this compound?
Basic Research Question
- Toxicity Profile : Classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure) under EU-GHS/CLP regulations .
- Handling :
- Emergency Measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .
How can coupling reaction efficiency be optimized to reduce side products?
Advanced Research Question
-
Reagent Comparison :
Coupling Agent Solvent Yield Side Products DCC/HOBt DCM 88% Ureas T3P (propylphosphonic anhydride) THF 92% Minimal -
Strategies :
How should researchers address discrepancies in spectroscopic data during structural validation?
Advanced Research Question
- Common Issues :
- Case Study : Inconsistent ESI-MS peaks may arise from sodium adducts. Add 0.1% formic acid to ionize [M+H]⁺ exclusively .
What experimental designs are recommended for assessing bioactivity in biological systems?
Advanced Research Question
- Prodrug Design : Modify the acetic acid moiety with water-soluble groups (e.g., polyethylene glycol) to enhance solubility for in vivo studies .
- Biological Assays :
- Data Interpretation : Use LC-MS/MS to monitor metabolic stability in plasma and liver microsomes .
How can researchers resolve low yields in multi-step syntheses?
Advanced Research Question
- Bottleneck Analysis :
- Case Study : Replacing benzyl esters with allyl esters (removable via Pd⁰ catalysis) improved final deprotection yields from 70% to 89% .
What strategies mitigate toxicity in preclinical studies?
Advanced Research Question
- Structural Modifications :
- In Vivo Profiling : Conduct acute toxicity trials in rodents (OECD 423) to determine LD₅₀ and NOAEL .
How should researchers validate the compound’s role in peptide nucleic acid (PNA) synthesis?
Advanced Research Question
- PNA Conjugation : Couple the acetic acid moiety to PNA backbones via EDCI/HOBt, followed by MALDI-TOF validation .
- Functional Assays :
What analytical methods distinguish between hydrolyzed and intact forms of the compound?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
